molecular formula C7H6N2O4 B2966372 2-[(Hydroxyimino)methyl]-6-nitrophenol CAS No. 17580-64-2

2-[(Hydroxyimino)methyl]-6-nitrophenol

Cat. No. B2966372
CAS RN: 17580-64-2
M. Wt: 182.135
InChI Key: MTLXRYAXTYRUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hydroxyimino)methyl]-6-nitrophenol, commonly known as HPNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HPNP is a yellow crystalline powder that is soluble in organic solvents and is primarily used in the synthesis of pharmaceutical compounds. In

Scientific Research Applications

Environmental Biodegradation

2-Aminophenol 1,6-dioxygenase, an enzyme purified from Pseudomonas pseudoalcaligenes JS45, demonstrates the capability to cleave 2-aminophenol to 2-aminomuconic acid semialdehyde, highlighting a novel pathway for the degradation of aromatic compounds, including nitrophenols (Lendenmann & Spain, 1996). This enzyme's unique substrate range and structure suggest its potential for bioremediation applications, particularly in the breakdown of nitroaromatic pollutants.

Radical Scavenging and Prototropy

Research into o-hydroxy Schiff bases, structurally related to 2-[(Hydroxyimino)methyl]-6-nitrophenol, indicates significant radical scavenging activities. These properties suggest potential therapeutic or food industry applications due to their ability to act as antioxidants (Kaştaş et al., 2017). The study's findings on prototropy and solvent, substituent, and temperature dependence offer insights into the compound's behavior in various conditions, informing its use in chemical and pharmaceutical formulations.

Antimicrobial Studies

Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound related to this compound, have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Joshi, Rojivadiya, & Pandya, 2014). The study highlights the compound's utility in addressing antimicrobial resistance, a growing concern in medical and environmental fields.

Catalysis and Chemical Synthesis

An asymmetric di-Ni(II) system based on a Schiff base ligand, analogous to this compound, demonstrates high efficiency as a functional model for phosphodiesterase, showcasing potential applications in catalysis and synthetic chemistry (Ren et al., 2011). The system's catalytic kinetics and physicochemical properties suggest its utility in the synthesis of complex organic molecules and as a model for studying enzymatic reactions.

Corrosion Inhibition

Schiff bases, including those structurally similar to this compound, have been evaluated for their corrosion inhibition potential on mild steel in acidic media. The findings indicate that these compounds act as effective corrosion inhibitors, with implications for their use in industrial applications to protect metals from degradation (Pandey et al., 2017).

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXRYAXTYRUHQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.